

An In-depth Technical Guide to the Structure, Properties, and Application of Tritridecanoin

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Compound of Interest

Compound Name: Tritridecanoin

Cat. No.: B053317

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tritridecanoin**, a saturated triglyceride of significant interest in various scientific domains. The document details its chemical structure, physicochemical properties, and core applications, with a focus on its use as an internal standard in lipidomics and the unique metabolic pathway of its constituent fatty acid.

Chemical Identity and Structure

Tritridecanoin is a simple triglyceride, meaning it is composed of a glycerol backbone esterified with three identical fatty acid chains.^{[1][2]} In this case, the fatty acid is tridecanoic acid (C13:0), a saturated odd-chain fatty acid.^[3]

The structure of **Tritridecanoin** is defined by the ester bonds between the three hydroxyl groups of the glycerol molecule and the carboxyl groups of three tridecanoic acid molecules.^[2] Its chemical formula is C₄₂H₈₀O₆.^{[4][5][6]}

Table 1: Chemical Identifiers for Tritridecanoin

Identifier	Value	Source(s)
CAS Number	26536-12-9	[3] [4] [5] [6] [7]
IUPAC Name	2,3-di(tridecanoyloxy)propyl tridecanoate	[4]
Synonyms	Glyceryl tritridecanoate, Propane-1,2,3-triyl tritridecanoate, TG(13:0/13:0/13:0)	[3] [4] [5]
InChI	InChI=1S/C42H80O6/c1-4-7-10-13-16-19-22-25-28-31-34-40(43)46-37-39(48-42(45)36-33-30-27-24-21-18-15-12-9-6-3)38-47-41(44)35-32-29-26-23-20-17-14-11-8-5-2/h39H,4-38H2,1-3H3	[3] [4] [5]
InChIKey	UDXANBFMQUOKTQ-UHFFFAOYSA-N	[3] [4] [5]
Canonical SMILES	CCCCCCCCCCCCC(=O)OCC (COC(=O)CCCCCCCCCCCCC) OC(=O)CCCCCCCCCCCCC	[3] [4]

Physicochemical Properties

Tritridecanoin is a synthetic, high-purity lipid that is solid at room temperature.[\[4\]](#)[\[7\]](#)[\[8\]](#) Its non-endogenous nature in most biological systems makes it particularly valuable for analytical applications.[\[5\]](#)

Table 2: Physicochemical Data for Tritridecanoin

Property	Value	Source(s)
Molecular Formula	C42H80O6	[4][5][6][9]
Molecular Weight	681.08 g/mol	[5][7][8][9]
Physical Form	Solid / Powder	[4][7][8]
Melting Point	44.5 °C	[4]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., chloroform, toluene)	[3][8]
Purity (Commercial)	≥99%	[8][10]
Storage Temperature	-20°C	[8]

Synthesis and Experimental Protocols

General Synthesis Protocol: Esterification

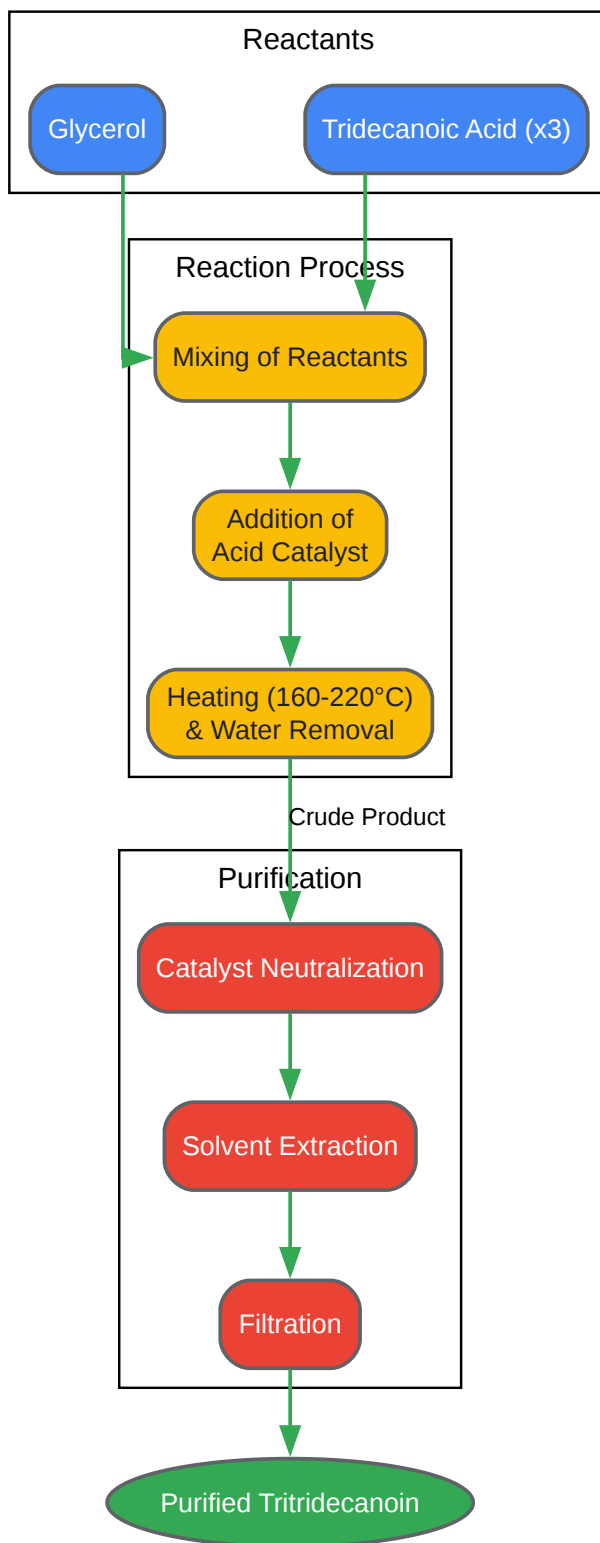
The synthesis of **Tritridecanoic acid** is achieved through the direct esterification of glycerol with three equivalents of tridecanoic acid. While specific protocols for **Tritridecanoic acid** are proprietary, the general procedure involves reacting glycerol with the fatty acid at elevated temperatures (typically 160-220 °C) in the presence of a catalyst.[11][12][13]

General Methodology:

- **Reactant Preparation:** Glycerol and tridecanoic acid are mixed, often with a molar excess of glycerol to drive the reaction towards the formation of triglycerides.[11]
- **Catalysis:** An acid catalyst, such as tin(II) chloride (SnCl₂) or p-toluenesulfonic acid (pTSA), is introduced to the mixture.[11][12]
- **Reaction:** The mixture is heated under constant stirring. The reaction is typically performed under a vacuum or an inert atmosphere (e.g., nitrogen) to facilitate the removal of water, a byproduct of the esterification, which drives the reaction to completion.[13][14]

- Purification: After the reaction, the crude product is purified. This may involve steps like neutralization of the catalyst, solvent extraction to remove unreacted fatty acids, and filtration.^[15] The final product's purity is typically assessed by chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

General Synthesis of Tritridecanoin via Esterification

[Click to download full resolution via product page](#)Caption: Logical workflow for the chemical synthesis of **Tritridecanoin**.

Protocol for Use as an Internal Standard in Lipidomics

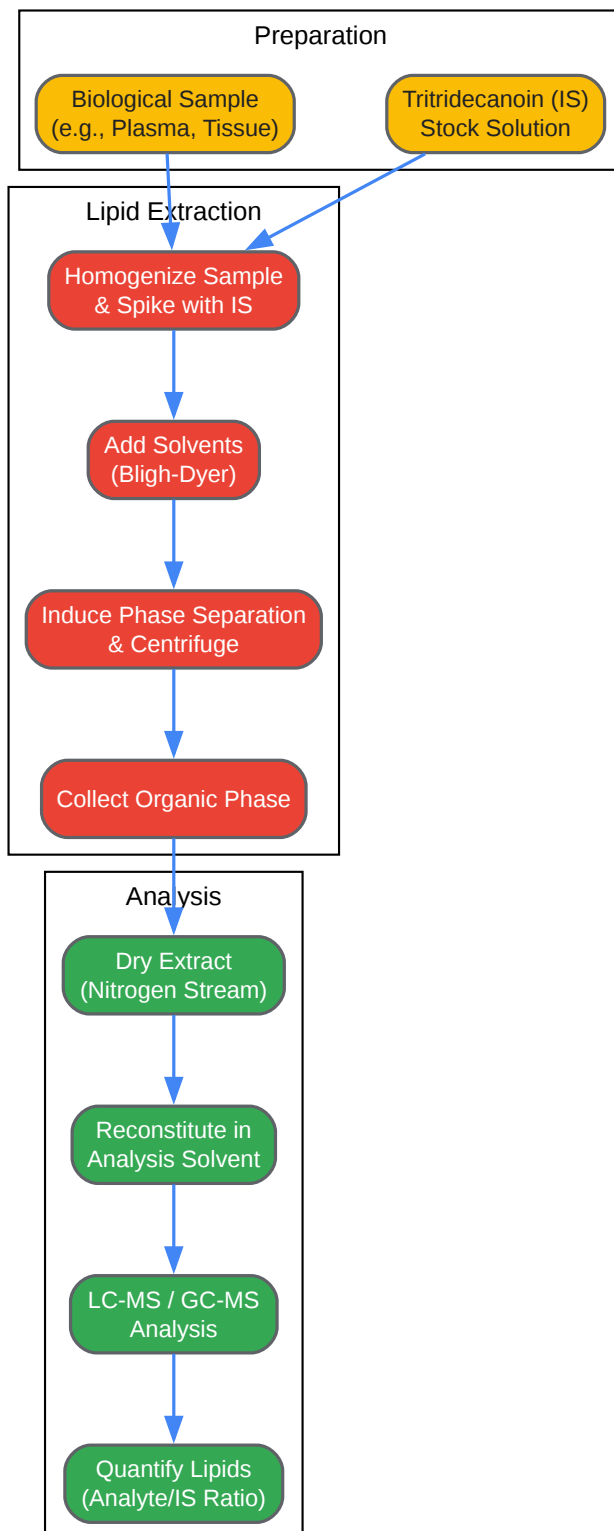
Tritridecanoin's absence in most biological samples and its chemical similarity to endogenous triglycerides make it an excellent internal standard for quantitative lipid analysis.^[8] It is added at a known concentration at the beginning of the lipid extraction process to correct for variability in extraction efficiency and instrument response.^[3]^[9]

Detailed Methodology:

- Preparation of Internal Standard (IS) Stock Solution:
 - Accurately weigh a precise amount of high-purity **Tritridecanoin** (e.g., 10 mg).
 - Dissolve it in a known volume of an appropriate organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).^[3]^[16] Store at -20°C under an inert gas.
- Sample Homogenization and Spiking:
 - Homogenize the biological sample (e.g., tissue, plasma) in a suitable buffer or solvent.
 - Add a precise volume of the **Tritridecanoin** IS stock solution to the homogenate. The amount added should be comparable to the expected concentration of the target analytes.^[9]
- Lipid Extraction (Modified Bligh-Dyer Method):
 - To the spiked homogenate, add chloroform and methanol to achieve a single-phase solvent system (typically 1:2:0.8, chloroform:methanol:water v/v/v). Vortex thoroughly.
 - Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8. Vortex again.^[3]
 - Centrifuge the mixture (e.g., 2,000 x g for 10 minutes) to separate the layers.
- Collection and Analysis:

- Carefully collect the lower organic phase, which contains the lipids and the internal standard.
- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the dried lipids in a solvent suitable for the analytical instrument (e.g., LC-MS or GC-MS).
- The ratio of the signal from the endogenous lipid to the signal from **Tritridecanoïn** is used for accurate quantification.[3]

Experimental Workflow: Tritridecanoin as Internal Standard

[Click to download full resolution via product page](#)Caption: Workflow for quantitative lipidomics using **Tritridecanoin**.

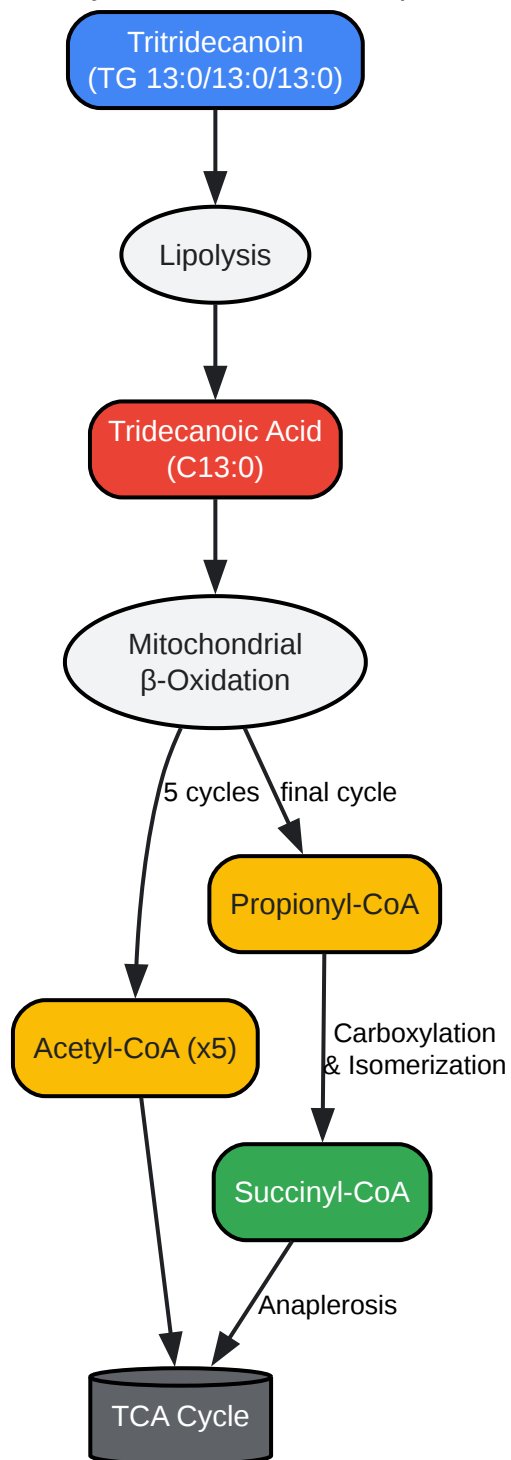
Biological Significance: The Metabolism of Tridecanoic Acid

Tridecanoic acid itself is primarily a storage and transport molecule for its constituent fatty acid, tridecanoic acid (C13:0). The metabolic fate of odd-chain fatty acids like C13:0 is distinct from that of the more common even-chain fatty acids.^[4]

During mitochondrial β -oxidation, fatty acids are broken down in a cycle that sequentially removes two-carbon units in the form of acetyl-CoA. For an even-chain fatty acid, this process continues until the entire chain is converted to acetyl-CoA molecules. However, for an odd-chain fatty acid like tridecanoic acid, β -oxidation proceeds until a final three-carbon unit, propionyl-CoA, remains.^[4]

This propionyl-CoA can be converted to succinyl-CoA, which is an intermediate of the Tricarboxylic Acid (TCA) cycle. This process is known as anaplerosis, meaning it replenishes the intermediates of a metabolic pathway. This is a crucial distinction, as the acetyl-CoA from even-chain fatty acids cannot produce a net increase in TCA cycle intermediates.^[4] This anaplerotic potential allows the carbon backbone of odd-chain fatty acids to be a substrate for gluconeogenesis.

Metabolic Pathway of Tridecanoic Acid (from Tritridecanoin)

[Click to download full resolution via product page](#)Caption: β -Oxidation of tridecanoic acid yields propionyl-CoA.

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